2-Chloro-3-fluoro-1,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-fluoro-1,4-dimethoxybenzene is an aromatic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, where two methoxy groups, a chlorine atom, and a fluorine atom are substituted on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of 1,4-dimethoxybenzene. The reaction conditions often include the use of chlorinating and fluorinating agents such as thionyl chloride (SOCl2) and fluorine gas (F2) or other fluorinating reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-fluoro-1,4-dimethoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, and the compound can also undergo reduction reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile or nucleophile used.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Reduced forms of the aromatic ring or methoxy groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-fluoro-1,4-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of advanced materials, including polymers and liquid crystals.
Electrochemistry: Investigated as an additive in electrolytes for lithium-ion batteries to improve performance and safety.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-fluoro-1,4-dimethoxybenzene in various applications depends on its chemical structure and reactivity. In electrophilic aromatic substitution reactions, the electron-donating methoxy groups activate the benzene ring towards electrophiles, while the electron-withdrawing chlorine and fluorine atoms influence the regioselectivity of the reactions. The compound’s redox properties are also significant in electrochemical applications, where it can undergo reversible redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1,4-dimethoxybenzene
- 3-Fluoro-1,4-dimethoxybenzene
- 2-Fluoro-1,4-dimethoxybenzene
Uniqueness
2-Chloro-3-fluoro-1,4-dimethoxybenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C8H8ClFO2 |
---|---|
Molekulargewicht |
190.60 g/mol |
IUPAC-Name |
2-chloro-3-fluoro-1,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
InChI-Schlüssel |
WHMCKKRZDCGMOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)OC)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.